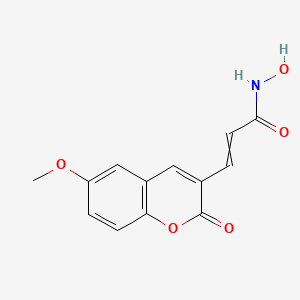
N-Hydroxy-3-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-3-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a hydroxy group, a methoxy group, and a benzopyran ring, which contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-methoxy-2-oxo-2H-1-benzopyran-3-carbaldehyde.
Condensation Reaction: The aldehyde is then subjected to a condensation reaction with N-hydroxyprop-2-enamide in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-3-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) and acetyl chloride (CH3COCl).
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N-Hydroxy-3-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Hydroxy-3-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enamide involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, its antioxidant properties may help in scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A naturally occurring compound with anticoagulant and antimicrobial properties.
Warfarin: A synthetic coumarin derivative used as an anticoagulant medication.
Esculetin: A coumarin derivative with antioxidant and anti-inflammatory properties.
Uniqueness
N-Hydroxy-3-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. Unlike other coumarin derivatives, this compound possesses both hydroxy and methoxy groups, enhancing its potential for diverse biological activities and applications .
Propiedades
Número CAS |
920524-55-6 |
|---|---|
Fórmula molecular |
C13H11NO5 |
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
N-hydroxy-3-(6-methoxy-2-oxochromen-3-yl)prop-2-enamide |
InChI |
InChI=1S/C13H11NO5/c1-18-10-3-4-11-9(7-10)6-8(13(16)19-11)2-5-12(15)14-17/h2-7,17H,1H3,(H,14,15) |
Clave InChI |
IZPJIAAGJKDLOU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C=CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



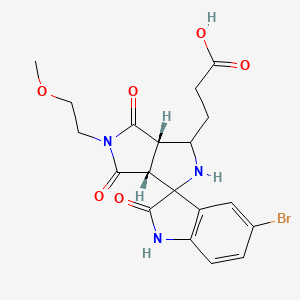
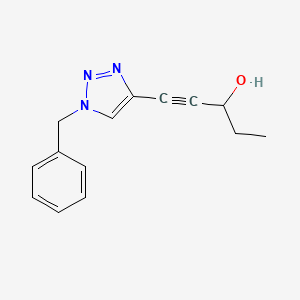
![1-(Methylselanyl)-2-[(1S)-1-(methylsulfanyl)ethyl]benzene](/img/structure/B15173467.png)
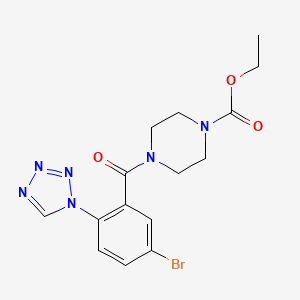
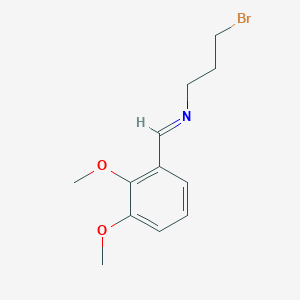
![4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile](/img/structure/B15173489.png)
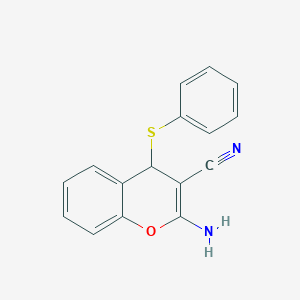
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenylethyl)piperazine](/img/structure/B15173498.png)
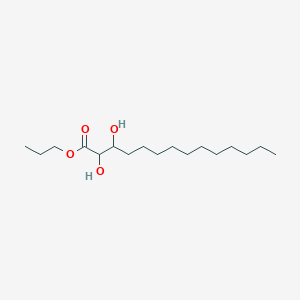
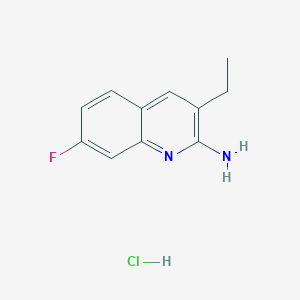
![N-[(2-Bromophenyl)methyl]hex-5-ynamide](/img/structure/B15173528.png)
![2-hydroxy-4-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B15173533.png)

